Cas no 68613-46-7 (Phenanthridinium,3,8-diamino-5-(1-methylethyl)-6-phenyl-)
68613-46-7 structure
Product Name:Phenanthridinium,3,8-diamino-5-(1-methylethyl)-6-phenyl-
CAS No:68613-46-7
MF:C22H22N3
MW:328.430184841156
CID:519647
PubChem ID:153041
Update Time:2025-04-19
Phenanthridinium,3,8-diamino-5-(1-methylethyl)-6-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Phenanthridinium,3,8-diamino-5-(1-methylethyl)-6-phenyl-
- 6-phenyl-5-propan-2-ylphenanthridin-5-ium-3,8-diamine
- 68613-46-7
- DTXSID60218705
- Phenanthridinium, 3,8-diamino-5-(1-methylethyl)-6-phenyl-
-
- Inchi: 1S/C22H21N3/c1-14(2)25-21-13-17(24)9-11-19(21)18-10-8-16(23)12-20(18)22(25)15-6-4-3-5-7-15/h3-14,24H,23H2,1-2H3/p+1
- InChI Key: GENBKSKVBFQLFM-UHFFFAOYSA-O
- SMILES: [N+]1(C2C=C(C=CC=2C2C=CC(=CC=2C=1C1C=CC=CC=1)N)N)C(C)C
Computed Properties
- Exact Mass: 328.181372715g/mol
- Monoisotopic Mass: 328.181372715g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 25
- Rotatable Bond Count: 2
- Complexity: 445
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 55.9Ų
Phenanthridinium,3,8-diamino-5-(1-methylethyl)-6-phenyl- Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
68613-46-7 (Phenanthridinium,3,8-diamino-5-(1-methylethyl)-6-phenyl-) Related Products
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